Technical Guide: Synthesis of 2-Bromo-1,1-difluorocyclohexane
Technical Guide: Synthesis of 2-Bromo-1,1-difluorocyclohexane
The following technical guide details the synthesis of 2-Bromo-1,1-difluorocyclohexane , a specialized fluorinated building block. This guide is structured to provide researchers with a robust, self-validating protocol, emphasizing the deoxofluorination of
Executive Summary
Target Molecule: 2-Bromo-1,1-difluorocyclohexane (CAS: 86660-41-5)
Role: A versatile gem-difluorinated intermediate for the synthesis of bioactive fluorinated cycloalkanes and liquid crystals.
Core Challenge: The primary synthetic hurdle is introducing the gem-difluoro moiety adjacent to a bulky bromine atom without inducing
Retrosynthetic Analysis & Strategy
The synthesis is best approached by disconnecting the C–F bonds, tracing back to the corresponding ketone. Direct bromination of 1,1-difluorocyclohexane is not recommended due to poor regioselectivity (random radical attack at C3/C4).
Strategic Disconnection:
-
C1 Transformation: Conversion of the carbonyl group (C=O) to a gem-difluoro group (CF
). -
C2 Functionalization: Installation of the bromine atom at the
-position prior to fluorination to ensure regiocontrol.
Figure 1: Retrosynthetic pathway prioritizing the installation of the halogen prior to fluorination.
Detailed Synthetic Protocol
Phase 1: Preparation of 2-Bromocyclohexanone
Note: If 2-bromocyclohexanone is purchased commercially, proceed to Phase 2. Ensure the reagent is free of HBr acid (stabilized).
Reaction:
Protocol:
-
Setup: Charge a round-bottom flask with cyclohexanone (10.0 mmol) and
or cyclohexane (solvent). -
Reagent Addition: Add N-Bromosuccinimide (NBS, 10.5 mmol) and a catalytic amount of ammonium acetate (
, 0.1 equiv). -
Reaction: Stir at room temperature. The reaction is self-indicating; the suspension of NBS (denser than solvent) converts to succinimide (floats) upon completion.
-
Workup: Filter off succinimide. Wash the filtrate with water and brine. Dry over
and concentrate. -
Purification: Distillation under reduced pressure is recommended to remove poly-brominated byproducts.
Phase 2: Deoxofluorination (The Core Reaction)
This step requires strict moisture control to prevent the hydrolysis of the fluorinating agent into HF.
Reagents:
-
Substrate: 2-Bromocyclohexanone (1.0 equiv)
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.5 – 2.0 equiv). Deoxo-Fluor is thermally more stable and recommended for scale-up.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Additives: Anhydrous HF-pyridine complex (catalytic) or Ethanol (0.2 equiv) can sometimes accelerate the reaction but increase elimination risk. Standard protocol uses neat reagent.
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a two-neck flask and cool under a stream of Nitrogen or Argon.
-
Solvation: Dissolve 2-bromocyclohexanone (1.0 equiv) in anhydrous DCM (
concentration). -
Temperature Control: Cool the solution to 0°C (ice bath). Critical: Do not start at room temperature to avoid rapid exotherm.
-
Addition: Dropwise add DAST (1.5 equiv) via a syringe. The rate should ensure the internal temperature remains
. -
Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–12 hours.
-
Self-Validation Point: Monitor by TLC or GC-MS. The disappearance of the ketone starting material and the absence of vinyl fluoride elimination products (checked via crude
NMR) validates the progress.
-
-
Quenching (Hazardous Step):
-
Cool the mixture back to
or . -
Slowly pour the reaction mixture into saturated aqueous
. -
Warning: Vigorous effervescence (
) will occur. Do not seal the vessel.
-
-
Extraction: Extract with DCM (
). Wash combined organics with (to remove amines), water, and brine. -
Drying: Dry over anhydrous
.
Purification:
-
The product is a liquid.[1] Purification via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or vacuum distillation.
-
Note: 2-Bromo-1,1-difluorocyclohexane is volatile; avoid prolonged high-vacuum exposure.
Mechanism & Critical Process Parameters
The reaction proceeds via a nucleophilic attack of the ketone oxygen on the sulfur atom of DAST, followed by fluoride displacement.
Mechanism Visualization:
Figure 2: Mechanistic pathway showing the conversion of the ketone to the gem-difluoride and the competing elimination risk.
Critical Process Parameters (CPPs):
| Parameter | Specification | Rationale |
|---|
| Temperature | Start
Characterization & Data Analysis
Confirming the structure requires distinguishing the product from the monofluorinated alkene (elimination product).
Expected NMR Data:
-
NMR: Two distinct signals (AB system or two doublets) due to the chiral center at C2 making the geminal fluorines diastereotopic. Range:
to . Coupling constants ( ) typically . -
NMR:
-
(1H, multiplet, H-C2-Br). The signal will show coupling to the adjacent fluorines (
). - (Cyclohexane ring protons).
-
(1H, multiplet, H-C2-Br). The signal will show coupling to the adjacent fluorines (
-
Mass Spectrometry (GC-MS): Molecular ion
(198/200 for ) is often weak. Look for fragment (119) and .
Data Summary Table:
| Technique | Diagnostic Signal | Interpretation |
|---|
|
Safety & Handling (E-E-A-T)
-
DAST/Deoxo-Fluor: Reacts violently with water to release Hydrofluoric Acid (HF) . HF causes deep, painless burns that destroy tissue and bone.
-
Protocol: Always keep Calcium Gluconate gel nearby. Double-glove (Nitrile). Work in a fume hood.
-
-
Shock Sensitivity: While DAST is generally stable, the residue after distillation can be unstable. Do not distill the reaction mixture to dryness if DAST is present.
-
Pressure: The reaction does not generate gas, but the quench generates massive amounts of
. Quench slowly.
References
-
Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, vol. 40, no. 5, 1975, pp. 574–578.
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[2] The Journal of Organic Chemistry, vol. 64, no. 19, 1999, pp. 7048–7054.[2]
-
Sasson, R., Hagooly, A., & Rozen, S. "Preparation of 1,1-difluoroalkanes from primary alkyl halides." Organic Letters, vol. 5, no.[3] 20, 2003, pp. 3635–3641.
-
PubChem Compound Summary. "2-Bromo-1,1-difluorocyclohexane (CID 13108260)."[1] National Center for Biotechnology Information.
